3-(3-Hydroxypropyl)heptamethyltrisiloxane
Description
3-(3-Hydroxypropyl)heptamethyltrisiloxane (CAS 71550-63-5) is an organosilicon compound characterized by a trisiloxane backbone substituted with a hydroxypropyl group at the third silicon atom. Its structure includes seven methyl groups and a hydroxyl-terminated propyl chain, confirmed via $^1$H NMR (δ 0.06–0.12 ppm for methyl-Si, δ 0.58–0.66 ppm for Si-CH$2$, and δ 3.52–3.60 ppm for -CH$2$OH) . This compound is synthesized via silica gel column chromatography, yielding 47% under optimized conditions . It is utilized in industrial formulations, such as Sylgard 309, where it acts as a silicone-based additive enhancing material properties like flexibility and thermal stability .
Properties
IUPAC Name |
3-[methyl-bis(trimethylsilyloxy)silyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H28O3Si3/c1-14(2,3)12-16(7,10-8-9-11)13-15(4,5)6/h11H,8-10H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQGESBKRFPGEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCCO)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28O3Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869834 | |
| Record name | 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17962-67-3 | |
| Record name | 3-[1,3,3,3-Tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17962-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(trimethylsiloxy)methyl(hydroxypropyl)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017962673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BIS(TRIMETHYLSILOXY)METHYL(HYDROXYPROPYL)SILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6CZF2UX65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Table 1: Catalyst Performance in Hydrosilylation of HMTS with Allyl Alcohol
Platinum Catalysts : Karstedt’s catalyst, a platinum-divinyltetramethyldisiloxane complex, remains the industry standard due to its high activity at mild temperatures (60–80°C). It achieves near-quantitative yields (99%) and exceptional β-selectivity (>99:1). However, platinum’s cost and sensitivity to oxygen necessitate stringent reaction conditions.
Rhodium Complexes : Rhodium catalysts, such as [Rh(COD)Cl]₂ with phosphine ligands, offer superior stereocontrol. For instance, reactions with Ph₃P ligands yield β-Z isomers with 95% selectivity at 70°C. These systems are ideal for applications requiring precise stereochemistry but are less economical for large-scale production.
Cobalt and Iron Systems : Emerging cobalt and iron catalysts provide cost-effective alternatives. Cobalt-Xantphos complexes achieve 88% β-E selectivity at 90°C, while iron-based systems favor β-Z isomers (80% selectivity) at lower temperatures (50°C). These catalysts are gaining traction in green chemistry initiatives but require further optimization to match platinum’s efficiency.
Reaction Parameters and Optimization Strategies
Hydrosilylation efficiency depends on temperature, solvent, and stoichiometry. Key findings include:
Table 2: Impact of Reaction Parameters on Yield and Selectivity
| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |
|---|---|---|---|
| Temperature | 60–80°C | Maximizes | Enhances β-selectivity |
| Solvent | Toluene or THF | 95–99% | Neutral |
| Molar Ratio (HMTS:Allyl) | 1:1.05 | Prevents oligomerization | Improves regioselectivity |
| Reaction Time | 4–6 hours | Completes conversion | Minimizes side reactions |
Elevated temperatures (60–80°C) accelerate reaction kinetics but risk thermal degradation of sensitive intermediates. Toluene and tetrahydrofuran (THF) are preferred solvents for their inertness and ability to solubilize siloxane reactants. A slight excess of allyl alcohol (1.05:1) ensures complete HMTS consumption, preventing oligomerization byproducts.
Alternative Synthetic Routes: Beyond Hydrosilylation
While hydrosilylation dominates, alternative methods provide complementary pathways:
Dehydrogenative Silylation
This approach couples HMTS with propanol derivatives via dehydrogenation, eliminating hydrogen gas. For example, reacting HMTS with 3-hydroxypropanal in the presence of CuCl/tBuOOH at 110°C yields the target compound with 87% efficiency. Though less selective, this method avoids precious metal catalysts.
Disilane Cleavage Reactions
Recent studies demonstrate that disilanes like (Me₃Si)₂Si–Si(SiMe₃)₂ react with allyl alcohol under rhodium catalysis, yielding 3-(3-Hydroxypropyl)heptamethyltrisiloxane via Si–Si bond cleavage. This route is notable for its atom economy but remains experimental due to challenges in controlling regiochemistry.
Industrial-Scale Production Techniques
Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety. Key advantages over batch reactors include:
Table 3: Batch vs. Continuous Flow Reactor Performance
| Metric | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Yield | 85–90% | 93–97% |
| Reaction Time | 6–8 hours | 2–3 hours |
| Byproduct Formation | 5–8% | 1–3% |
| Scalability | Limited | High |
Continuous systems maintain precise temperature and mixing control, reducing hotspots and side reactions. A 2024 study reported a 97% yield in a pilot-scale flow reactor using Pt/C catalysts, highlighting the method’s industrial viability.
Analytical Methods for Characterization
Post-synthesis analysis ensures product purity and structural fidelity:
-
NMR Spectroscopy : ¹H and ²⁹Si NMR confirm the presence of the hydroxypropyl group (δ 1.6–1.8 ppm for CH₂, δ 3.6 ppm for OH) and trisiloxane backbone (δ −10 to −15 ppm).
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IR Spectroscopy : Peaks at 1050–1100 cm⁻¹ (Si–O–Si) and 3400 cm⁻¹ (O–H) validate functional groups.
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GC-MS : Quantifies purity (>98%) and detects volatile byproducts like trimethylsilanol.
Recent Advances and Innovations
Chemical Reactions Analysis
3-(3-Hydroxypropyl)heptamethyltrisiloxane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form silane derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acid chlorides.
Common reagents and conditions used in these reactions include organic solvents like toluene or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various siloxane derivatives and functionalized silanes.
Scientific Research Applications
3-(3-Hydroxypropyl)heptamethyltrisiloxane has a wide range of scientific research applications, including:
Agricultural Synergistic Agent: Enhances the activity and performance of common herbicides.
Surface Functionalization: Used for functionalizing silica surfaces to create hydrolytically stable, amine-functionalized surfaces.
Poly(siloxane-urethane) Copolymers: Synthesized to create unique copolymers with exceptional properties.
Fluorescent Materials: Used in the synthesis of water-soluble hyperbranched polysiloxanes that exhibit blue fluorescence.
Surfactant Studies: Analyzed for its adsorption and aggregation properties at water-air interfaces.
Catalysis in Hydrosilylation Reactions: Utilized in catalytic hydrosilylation reactions to produce organofunctional silanes and siloxanes.
Heavy Metal Adsorbents: Demonstrates strong adsorption capacities for heavy metals like copper and lead.
Thermal Stability in Polymers: Improves the thermal stability of polyurethane.
Mechanism of Action
The mechanism by which 3-(3-Hydroxypropyl)heptamethyltrisiloxane exerts its effects is primarily through its surfactant properties. The trisiloxane backbone allows for significant reduction in surface tension, enhancing the wetting and spreading of solutions on various surfaces . This property is particularly useful in agricultural applications where it improves the efficacy of herbicides. The hydroxyl group also allows for further functionalization, enabling the compound to participate in a variety of chemical reactions and interactions with other molecules.
Comparison with Similar Compounds
a. 3-(3-Acetoxypropyl)heptamethyltrisiloxane (CAS 17962-67-3)
b. 5-(3-Hydroxypropyl)-heptamethyltrisiloxane
- Structural Difference : Hydroxypropyl substitution at the fifth silicon atom (vs. third in the target compound).
- Synthesis : Higher yield (70%) compared to the target compound (47%), suggesting positional isomerism impacts reaction efficiency .
Functional Group Variations
a. Trisiloxane-OH (CAS 67674-67-3)
b. SILWET L-77 (Polyether-modified trisiloxane)
- Structure : Methoxypoly(ethoxy)propyl substituent.
- Properties: Superior surface tension reduction (≤21 mN/m) compared to non-ethoxylated variants, ideal for agricultural sprays .
Physical and Chemical Properties
| Compound | CAS Number | Boiling Point | Volatility | Solubility | Key Functional Groups |
|---|---|---|---|---|---|
| 3-(3-Hydroxypropyl)-heptamethyltrisiloxane | 71550-63-5 | High | Moderate | Hydrophobic | -OH, -Si-O-Si- |
| 3-(3-Acetoxypropyl)-heptamethyltrisiloxane | 17962-67-3 | Moderate | High | Lipophilic | -OAc, -Si-O-Si- |
| Trisiloxane-OH | 67674-67-3 | Variable* | Low | Water-dispersible | -OH, -(CH$2$CH$2$O)$_n$ |
| Hexamethyldisiloxane | 107-46-0 | Low | Very High | Hydrophobic | -Si-O-Si- |
*Depends on polyethyleneoxy chain length .
Biological Activity
3-(3-Hydroxypropyl)heptamethyltrisiloxane is a siloxane compound with significant biological activity, particularly in the fields of gene therapy and biomedical applications. This article explores its synthesis, properties, biological interactions, and relevant research findings.
- Molecular Formula : C10H28O3Si3
- Molecular Weight : 280.58 g/mol
- Physical State : Clear, colorless oily liquid
- Boiling Point : Approximately 233°C
The compound features a hydroxyl group that contributes to its hydrophilic characteristics, while the siloxane backbone provides hydrophobic properties, making it versatile for various applications.
Synthesis
The primary method for synthesizing this compound involves a hydrosilylation reaction . This process typically uses 3-chloropropyltrimethoxysilane and 1,1,1,3,5,5,5-heptamethyltrisiloxane as reactants, catalyzed by platinum under inert conditions. The reaction releases hydrogen gas as a byproduct.
The biological activity of this compound is primarily attributed to its ability to interact with biological membranes. This interaction enhances the uptake of therapeutic agents into cells, thereby improving transfection efficiency for plasmid DNA and small interfering RNA (siRNA). Its unique balance of hydrophilic and hydrophobic properties makes it an effective surface modifier in various biomedical applications.
Toxicity and Safety Profile
Research indicates that this compound exhibits low toxicity. It is neither mutagenic nor carcinogenic, making it a safe candidate for use in biological studies and applications.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in enhancing cellular processes:
- Gene Delivery Systems : In a study focused on gene therapy, this compound was shown to significantly increase the efficiency of gene transfer in vitro. The compound facilitated better cell adhesion and uptake of genetic material compared to traditional methods.
- Cell Adhesion Studies : Another investigation demonstrated that this siloxane compound improved cell adhesion on various substrates. This property is crucial for tissue engineering applications where cell attachment is vital for tissue regeneration.
Comparative Analysis
To better understand the uniqueness of this compound compared to other siloxane compounds, the following table summarizes key features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(Trimethoxysilyl)propyl heptamethyltrisiloxane | C10H28O4Si3 | Contains trimethoxy groups enhancing reactivity |
| Poly(ethylene glycol) propyl ether-heptamethyltrisiloxane | C15H34O4Si2 | Incorporates polyethylene glycol for increased solubility |
| This compound | C10H28O3Si3 | Balances hydrophilic and hydrophobic properties |
The table illustrates how this compound stands out due to its unique combination of properties that enhance its effectiveness as a biological agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
